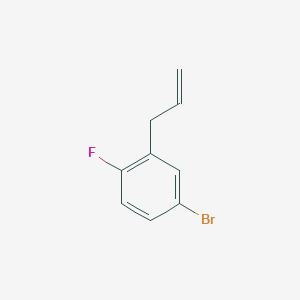

4-Bromo-1-fluoro-2-(prop-2-EN-1-YL)benzene

Description

4-Bromo-1-fluoro-2-(prop-2-en-1-yl)benzene (CAS: 1546183-14-5) is a halogenated aromatic compound with the molecular formula C₉H₈BrF and a molecular weight of 215.06 g/mol . The structure features a benzene ring substituted with bromine (at position 4), fluorine (at position 1), and a propenyl group (prop-2-en-1-yl at position 2). This compound is of interest in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the bromine substituent, which serves as a reactive site for catalytic transformations. Its propenyl group may also participate in cycloaddition or polymerization reactions .

Properties

IUPAC Name |

4-bromo-1-fluoro-2-prop-2-enylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrF/c1-2-3-7-6-8(10)4-5-9(7)11/h2,4-6H,1,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVAHESWMCLELNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=C(C=CC(=C1)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrF | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-fluoro-2-(prop-2-EN-1-YL)benzene can be achieved through several synthetic routes. One common method involves the bromination of 1-fluoro-2-(prop-2-EN-1-YL)benzene using a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide (FeBr3) or aluminum tribromide (AlBr3). The reaction is typically carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-fluoro-2-(prop-2-EN-1-YL)benzene undergoes various types of chemical reactions, including:

Electrophilic Aromatic Substitution (EAS): The compound can participate in EAS reactions where the bromine or fluorine substituents can be replaced by other electrophiles.

Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines or thiols.

Oxidation and Reduction: The prop-2-en-1-yl group can undergo oxidation to form corresponding aldehydes or carboxylic acids, and reduction to form alkanes.

Common Reagents and Conditions

Bromination: Bromine (Br2) or N-bromosuccinimide (NBS) with catalysts like FeBr3 or AlBr3.

Nucleophilic Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Major Products Formed

Substitution Reactions: Formation of substituted benzene derivatives.

Oxidation Products: Aldehydes, carboxylic acids.

Reduction Products: Alkanes.

Scientific Research Applications

4-Bromo-1-fluoro-2-(prop-2-EN-1-YL)benzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a building block for drug development and medicinal chemistry.

Industry: Utilized in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 4-Bromo-1-fluoro-2-(prop-2-EN-1-YL)benzene involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain biochemical pathways. The exact mechanism depends on the specific application and the nature of the target molecule .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Comparative Insights

Substituent Effects on Reactivity The propenyl group in the base compound enables participation in Diels-Alder or radical polymerization reactions, whereas the propargyloxy group in offers alkyne functionality for copper-catalyzed azide-alkyne cycloaddition (CuAAC) .

Biological Activity 4-Bromo-1-fluoro-2-(propylaminomethyl)benzene (C₁₀H₁₃BrFN) shares structural motifs with angiotensin II receptor antagonists reported in , where propenyl-containing thiazol-imines demonstrated antihypertensive effects. The propylamine moiety in may enhance receptor binding via hydrogen bonding.

Physicochemical Properties

- The methyl-substituted analog (C₁₀H₁₁BrF, ) exhibits higher lipophilicity (logP ~2.8 predicted) compared to the base compound (logP ~2.3), which could influence pharmacokinetic behavior.

- The trifluoromethoxy analog () has a lower predicted boiling point (~180°C) due to reduced molecular weight and increased volatility from fluorine content.

Biological Activity

4-Bromo-1-fluoro-2-(prop-2-en-1-yl)benzene is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agrochemicals. The presence of halogen substituents (bromine and fluorine) and a prop-2-enyl group contributes to its reactivity and biological profile.

The molecular formula for this compound is C9H8BrF, which indicates the presence of a bromine atom at the para position and a fluorine at the ortho position relative to the prop-2-enyl group. This unique structure influences its chemical behavior and potential biological applications.

The biological activity of this compound may involve interactions with various molecular targets, including enzymes and receptors. Such interactions can lead to the inhibition or activation of specific biochemical pathways, which are crucial for its antimicrobial and anticancer properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been investigated for its effectiveness against various bacterial strains, demonstrating potential as a lead compound in antibiotic development. The compound's structure allows it to disrupt bacterial cell membranes, leading to cell lysis.

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promise in anticancer research. Studies have indicated that it can induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of cellular signaling pathways. The presence of the bromine atom is believed to enhance its cytotoxic effects against certain cancer cell lines .

Study on Antimicrobial Efficacy

A study conducted on the antimicrobial activity of this compound tested various concentrations against Gram-positive and Gram-negative bacteria. The results demonstrated a dose-dependent inhibition, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the bacterial strain.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 20 |

| Escherichia coli | 30 |

| Pseudomonas aeruginosa | 50 |

Study on Anticancer Effects

In vitro studies have shown that this compound can significantly reduce the viability of breast cancer cells (MCF7). Treatment with the compound at concentrations of 25 µM resulted in a reduction in cell viability by approximately 60% after 48 hours.

| Treatment Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 40 |

| 50 | 20 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.